molecular formula C12H20ClN3O4 B14018739 cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester CAS No. 33073-61-9

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester

Cat. No.: B14018739
CAS No.: 33073-61-9
M. Wt: 305.76 g/mol
InChI Key: YFDRQXFULJWHDW-UHFFFAOYSA-N
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Description

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester is a nitrosourea derivative characterized by a cyclopentane backbone substituted with a 2-chloroethylnitrosourea moiety and an ethyl ester group. The cis configuration indicates that the functional groups on the cyclopentane ring occupy adjacent spatial positions, which may influence its chemical stability, solubility, and biological activity. Nitrosoureas are alkylating agents known for their anticancer properties, primarily through DNA crosslinking and carbamoylation of proteins .

Properties

CAS No.

33073-61-9

Molecular Formula

C12H20ClN3O4

Molecular Weight

305.76 g/mol

IUPAC Name

ethyl 3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C12H20ClN3O4/c1-2-20-11(17)9-4-3-5-10(8-9)14-12(18)16(15-19)7-6-13/h9-10H,2-8H2,1H3,(H,14,18)

InChI Key

YFDRQXFULJWHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the nitrosourea group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrosourea group is known to alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU, Carmustine) Structure: Two 2-chloroethyl groups attached to a central nitrosourea core. Key Properties: High alkylating activity due to dual chloroethyl groups, moderate carbamoylating activity, and an octanol/water distribution coefficient favoring lipid solubility . Clinical Use: Effective against gliomas and lymphomas but associated with delayed hematopoietic toxicity and pulmonary fibrosis .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU, Lomustine)

  • Structure : Cyclohexyl group replaces one chloroethyl chain in BCNU.
  • Key Properties : Enhanced lipophilicity due to the cyclohexyl moiety, leading to prolonged half-life and improved central nervous system (CNS) penetration. However, higher carbamoylating activity correlates with increased toxicity .

Target Compound: cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester

  • Structure : Cyclopentane ring with a cis-configured 2-chloroethylnitrosourea and an ethyl ester.
  • Inferred Properties :
  • The ethyl ester group increases lipophilicity, likely enhancing solubility in lipid membranes (octanol/water coefficient >1) .
  • Reduced carbamoylating activity compared to CCNU due to steric hindrance from the cyclopentane ring, which may lower toxicity .

Mechanistic Insights

  • Alkylation vs. Carbamoylation: The target compound’s single chloroethyl group and steric bulk from the cyclopentane ring may limit alkylation efficiency compared to BCNU but reduce nonspecific protein carbamoylation, a key driver of toxicity .
  • Solubility and Distribution: The ethyl ester group likely shifts the octanol/water distribution coefficient toward higher lipophilicity, improving CNS penetration—a critical factor for treating brain tumors .
  • Chemical Stability: The cis configuration on the cyclopentane ring may enhance stability compared to non-rigid analogs, prolonging its half-life in vivo .

Research Findings and Implications

  • Clinical Potential: Reduced myelosuppression and improved CNS bioavailability make it a candidate for glioblastoma and metastatic CNS malignancies. However, hydrolysis of the ethyl ester in vivo to a carboxylic acid derivative may alter its pharmacokinetics, requiring further investigation .

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